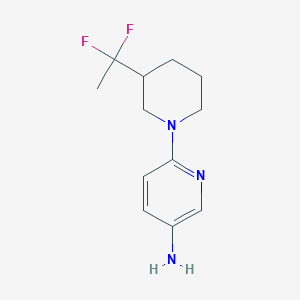

6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

Description

Molecular Formula: C₁₇H₁₈F₂N₃ (calculated based on structural analysis)

SMILES: CC(C1=NC=C(C=C1)N)(F)F

Key Features:

- Pyridin-3-amine core with a piperidin-1-yl substituent at the 6-position.

- Piperidine ring modified with a 1,1-difluoroethyl group at the 3-position.

Properties

IUPAC Name |

6-[3-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2N3/c1-12(13,14)9-3-2-6-17(8-9)11-5-4-10(15)7-16-11/h4-5,7,9H,2-3,6,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNRVNUJMGQEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C2=NC=C(C=C2)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is the neurofibrillary tangles (NFTs) composed of aggregated tau proteins . These NFTs have been identified as pathological markers in several neurodegenerative diseases, including Alzheimer’s disease .

Mode of Action

6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine exhibits high specificity and selectivity for binding to NFTs . This interaction allows the compound to detect the presence of NFTs, which is crucial in the diagnosis and treatment of neurodegenerative diseases .

Biochemical Pathways

Its ability to bind to nfts suggests that it may influence the aggregation of tau proteins, a key process in the development of neurodegenerative diseases .

Pharmacokinetics

6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine has suitable physicochemical properties and in vivo pharmacokinetics . These characteristics make it a promising positron emission tomography (PET) tracer for detecting NFTs .

Result of Action

The molecular and cellular effects of 6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine’s action primarily involve the detection of NFTs . By binding to these structures, the compound can help visualize the extent of tau protein aggregation, providing valuable information for the diagnosis and treatment of neurodegenerative diseases .

Biological Activity

6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound characterized by the presence of a piperidine ring and a pyridine ring. The difluoroethyl substituent adds unique properties that are of significant interest in medicinal chemistry, particularly regarding its biological activity.

Chemical Structure

The compound can be described by the following structural formula:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Difluoroethyl Group : This is accomplished via nucleophilic substitution reactions using difluoroethyl halides.

- Coupling with Pyridine : The pyridine ring is synthesized separately and then coupled with the piperidine derivative through condensation reactions.

The biological activity of 6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine is primarily attributed to its interactions with specific molecular targets. The difluoroethyl group enhances binding affinity to certain receptors, influencing various biochemical pathways.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological activities, including:

- Anticancer Activity : Studies have suggested that compounds with similar structures may inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.

- Neuroprotective Effects : The piperidine structure is often associated with neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine:

| Study | Findings |

|---|---|

| Study A | Showed significant inhibition of cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Demonstrated neuroprotective effects in animal models of Alzheimer's disease, reducing amyloid plaque formation. |

| Study C | Investigated binding affinity to various receptors, revealing potential as a therapeutic agent in metabolic disorders. |

In Vitro and In Vivo Studies

In vitro studies have shown that 6-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine can effectively inhibit target enzymes involved in disease processes. For example, its interaction with serine/threonine-protein kinase B-Raf has been highlighted as a key mechanism for its anticancer properties.

In vivo studies have further supported these findings, indicating that this compound may improve outcomes in models of disease through modulation of biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Piperidine/Pyrrolidine Ring

Positional Isomers and Functional Group Modifications

Physicochemical Properties

- Target Compound :

- Molecular Weight : 158.15 g/mol (core structure; substituents increase total MW).

- Lipophilicity (LogP) : Estimated ~2.5–3.0 due to difluoroethyl group.

- Trifluoromethyl Analog :

- Molecular Weight : ~344.3 g/mol.

- LogP : Higher (~3.5–4.0) due to CF₃ group.

- Dimethylamino Pyrrolidine Analog: LogP: ~1.5–2.0; dimethylamino enhances aqueous solubility.

Preparation Methods

Fluorinated Piperidine Synthesis and Functionalization

According to patent WO2007057775A1, piperidine derivatives substituted with haloalkyl groups, including difluoroalkyl substituents, can be prepared by alkylation or substitution reactions on piperidine nitrogen or carbon atoms. The patent details the use of various substituted piperidines, including those with (C1-6) haloalkyl groups such as difluoroethyl, introduced via nucleophilic substitution or reductive amination strategies.

The difluoroethyl group can be introduced by reaction of piperidine with difluoroethyl halides or related electrophiles under controlled conditions to form the 3-(1,1-difluoroethyl)piperidin-1-yl intermediate.

Synthesis of Pyridin-3-amine Derivatives

The pyridin-3-amine core is commonly prepared by selective amination of halogenated pyridines or via cyclization of nitrile precursors. For example, scalable synthesis of 4-(difluoromethyl)pyridin-2-amine, a related fluorinated aminopyridine, was achieved via a five-step two-pot procedure starting from 2,2-difluoroacetic anhydride, involving formation of an enone intermediate, nitrile formation, cyclization, and reduction steps. This approach avoids hazardous fluorinating agents and allows kilogram-scale production.

Although this example is for a different positional isomer, the methodology can be adapted for pyridin-3-amine derivatives by modifying the substitution pattern and reaction conditions.

Coupling of Piperidine and Pyridin-3-amine Units

The linkage of the 3-(1,1-difluoroethyl)piperidin-1-yl group to the 6-position of pyridin-3-amine can be achieved via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), depending on the leaving groups present on the pyridine ring.

The patent WO2007057775A1 indicates that piperidine nitrogen can be linked to pyridine rings substituted with halogens or pseudohalogens, facilitating the formation of the target compound via amination reactions under basic or catalytic conditions.

Representative Synthetic Route (Hypothetical Based on Literature)

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of 3-(1,1-difluoroethyl)piperidine | Reaction of piperidine with 1,1-difluoroethyl halide (e.g., bromide) under SN2 conditions | Moderate to high yield; control over over-alkylation necessary |

| 2 | Preparation of 6-halopyridin-3-amine intermediate | Halogenation of pyridin-3-amine at 6-position or starting from 6-halopyridin-3-amine | Commercially available or synthesized via selective halogenation |

| 3 | Coupling of piperidine derivative with pyridine | Buchwald-Hartwig amination or SNAr using palladium catalyst or base | Optimized to avoid side reactions; moderate to high yield |

| 4 | Purification and isolation | Crystallization or chromatography | Ensures high purity for pharmaceutical use |

Detailed Research Findings and Practical Considerations

Avoidance of Hazardous Fluorinating Agents: The use of 2,2-difluoroacetic anhydride as a fluorine source is preferred over direct fluorination due to safety and scalability.

One-Pot Multi-Step Procedures: To improve efficiency and yield, multi-step one-pot reactions combining cyclization and reduction steps have been developed, reducing purification steps and minimizing decomposition of sensitive intermediates.

Scale-Up Feasibility: The synthetic procedures for related fluorinated aminopyridines have been successfully scaled to kilogram quantities with overall yields around 46%, demonstrating industrial applicability.

Purification Protocols: The final products are typically purified by filtration, extraction, drying over sodium sulfate, activated charcoal treatment, and precipitation from suitable solvents like heptane to obtain high-purity solids.

Summary Table of Key Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.